
1-Oxacyclotrideca-4,7-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxacyclotrideca-4,7-dien-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol This compound is characterized by its unique structure, which includes a 13-membered ring containing an oxygen atom and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxacyclotrideca-4,7-dien-2-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of diene precursors and ring-closing metathesis (RCM) reactions. The reaction conditions often require the presence of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxacyclotrideca-4,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities to the compound.
Reduction: This can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones , while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Oxacyclotrideca-4,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including and properties.
Medicine: Research is ongoing to investigate its potential as a .
Industry: It is used in the development of polymers and materials science for its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-Oxacyclotrideca-4,7-dien-2-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions , which can influence its reactivity and binding affinity. The pathways involved often include enzyme inhibition or activation , depending on the specific application .
Comparación Con Compuestos Similares
Cyclododecanone: Another large-ring ketone with similar structural features.
Cyclotridecanone: A 13-membered ring ketone without the double bonds.
Oxacyclododecanone: A 12-membered ring analog with an oxygen atom.
Uniqueness: 1-Oxacyclotrideca-4,7-dien-2-one is unique due to its combination of a large ring size, the presence of an oxygen atom, and two double bonds. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
90134-39-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-oxacyclotrideca-4,7-dien-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-2,6,8H,3-5,7,9-11H2 |
Clave InChI |
IDCDKEUBOYQTFY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=CCC=CCC(=O)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)

![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)



![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)

